molecular formula C15H15N3O6S B2861041 N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide CAS No. 871014-06-1

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide

Cat. No.: B2861041
CAS No.: 871014-06-1
M. Wt: 365.36
InChI Key: VZVWCHYOMQTMGS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group.

    Acylation: The attachment of an acetamide group.

Each step requires specific reagents and conditions. For instance, nitration might involve the use of nitric acid and sulfuric acid under controlled temperatures. Sulfonation could be achieved using chlorosulfonic acid, and acylation might involve acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The methoxy group can be demethylated.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the sulfonamide.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, the nitro group can undergo redox reactions, and the sulfonamide group can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-2-(2-aminophenylsulfonamido)acetamide: Similar structure but with an amine group instead of a nitro group.

    N-(2-Methoxyphenyl)-2-(2-chlorophenylsulfonamido)acetamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-nitrophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-24-13-8-4-2-6-11(13)17-15(19)10-16-25(22,23)14-9-5-3-7-12(14)18(20)21/h2-9,16H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWCHYOMQTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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